molecular formula C9H7ClN2S2 B3037488 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 478067-56-0

4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine

Cat. No. B3037488
CAS RN: 478067-56-0
M. Wt: 242.8 g/mol
InChI Key: DUCUBXWPURVQJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine involves the alkylation of 2-sulfanylidenethieno[2,3-d]pyrimidin-4(3H)-ones with the corresponding alkenyl halides . For example, 3-Phenyl-2-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one reacted with 4-methoxyphenyltellurium trichloride to give angularly fused 1-{[dichloro(4-methoxyphenyl)-λ4-tellanyl]methyl}-4-oxo-5-phenyl-1 .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine are quite interesting. For instance, 3-Phenyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one reacted with 4-methoxyphenyltellurium trichloride in a regioselective manner to give angularly fused 1-{[dichloro(4-methoxyphenyl)-λ4-tellanyl]methyl}-4-oxo-5-phenyl-1 .

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine and its derivatives have been a subject of study for their potential applications in various fields of scientific research. One of the significant studies involves the synthesis of 5-pyrrolidin-1-ylpyrano[4",3":4',5']pyrido-3',2':4,5]thieno[3,2-d]pyrimidine derivatives, highlighting a method for preparing amino, alkoxy, and alkylsulfanyl derivatives based on this compound. The anticonvulsive activity of these synthesized compounds has been investigated, demonstrating the potential medicinal applications of these derivatives (Dashyan et al., 2016).

Biological Applications

Several studies have focused on the biological applications of thieno[3,2-d]pyrimidine derivatives. Some of the noteworthy research includes:

  • The synthesis of new methylsulfanyl thieno[3,2-d]pyrimidine derivatives and the exploration of their azido-tetrazole tautomerism. This research highlights the versatility of thieno[3,2-d]pyrimidine derivatives in forming structurally diverse compounds with potential biological significance (Sirakanyan et al., 2019).
  • The discovery of thieno [3,2-d]pyrimidin-4-one derivatives as potential antibacterial agents, indicating the antimicrobial potential of these compounds against various microorganisms (Mohan et al., 2009).

Pharmacological Importance

The pharmacological significance of thieno[3,2-d]pyrimidine derivatives has been underscored by several studies. For instance, novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have shown promising radioprotective and antitumor activities. This suggests the potential of these derivatives in developing new therapeutic agents (Alqasoumi et al., 2009).

Future Directions

The future directions for 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine could involve further exploration of its potential biological activity and various applications. Additionally, the annulation of an additional heterocycle on a fused pyrimidine ring via intramolecular electrophilic cyclization opens the possibility of obtaining new functionalized pyrimidine derivatives .

properties

IUPAC Name

4-chloro-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S2/c1-2-4-14-9-11-6-3-5-13-7(6)8(10)12-9/h2-3,5H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCUBXWPURVQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=N1)Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214894
Record name 4-Chloro-2-(2-propen-1-ylthio)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine

CAS RN

478067-56-0
Record name 4-Chloro-2-(2-propen-1-ylthio)thieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478067-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(2-propen-1-ylthio)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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